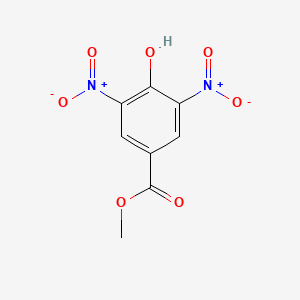

Methyl 4-hydroxy-3,5-dinitrobenzoate

Vue d'ensemble

Description

Methyl 4-hydroxy-3,5-dinitrobenzoate is an organic compound with the molecular formula C₈H₆N₂O₇. It is a derivative of benzoic acid, characterized by the presence of two nitro groups and a hydroxyl group on the benzene ring, along with a methyl ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 4-hydroxy-3,5-dinitrobenzoate can be synthesized through the nitration of methyl 4-hydroxybenzoate. The process involves the following steps:

Nitration Reaction: Methyl 4-hydroxybenzoate is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce nitro groups at the 3 and 5 positions of the benzene ring.

Purification: The reaction mixture is then neutralized, and the product is extracted and purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

Continuous Nitration: Using continuous flow reactors to maintain consistent reaction conditions and improve yield.

Automated Purification: Employing automated systems for extraction and purification to ensure high purity and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 4-hydroxy-3,5-dinitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Alkyl halides, base (e.g., sodium hydroxide), organic solvents (e.g., dichloromethane).

Major Products:

Reduction: Methyl 4-hydroxy-3,5-diaminobenzoate.

Substitution: Various substituted methyl 4-hydroxybenzoates depending on the nucleophile used.

Applications De Recherche Scientifique

Antifungal Activity

Methyl 4-hydroxy-3,5-dinitrobenzoate has been investigated for its antifungal properties, particularly against Candida albicans. Studies have shown that this compound exhibits a multi-target antifungal mechanism of action. It disrupts ergosterol synthesis, a critical component of fungal cell membranes, thereby inhibiting the growth of the pathogen.

Case Study: Antifungal Efficacy

- Study : A recent study evaluated the antifungal activity of this compound and its nanoemulsion form against various strains of Candida albicans.

- Results : The minimum inhibitory concentrations ranged from 0.27 to 1.10 mM for both forms of the compound, indicating significant antifungal potential .

Chemical Synthesis

In organic chemistry, this compound serves as a precursor for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic pathways.

Synthetic Routes

- Nitration : The compound can be synthesized through the nitration of methyl 4-hydroxybenzoate using a mixture of concentrated nitric acid and sulfuric acid.

- Reactions : It can participate in reduction reactions to form amino derivatives or substitution reactions where functional groups can be introduced at the hydroxyl site.

Industrial Applications

This compound is also utilized in industrial applications, particularly in the production of dyes and pigments due to its vibrant color properties. Its unique chemical structure contributes to its effectiveness as a colorant.

Biological Research

The compound's interactions with enzymes and proteins have made it a subject of interest in biochemical research. It influences various cellular processes by modulating gene expression and metabolic pathways.

Biochemical Properties

- Enzyme Interaction : this compound can alter the catalytic activity of specific enzymes involved in metabolic pathways.

- Cellular Effects : It has been shown to impact cell signaling pathways and cellular metabolism significantly.

Mécanisme D'action

The mechanism by which methyl 4-hydroxy-3,5-dinitrobenzoate exerts its effects involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage microbial cells. Additionally, the compound can interact with enzymes and proteins, disrupting their normal function.

Comparaison Avec Des Composés Similaires

Methyl 3,5-dinitrobenzoate: Similar structure but lacks the hydroxyl group.

Methyl 4-hydroxy-3-nitrobenzoate: Contains only one nitro group.

Methyl 4-hydroxy-2,6-dinitrobenzoate: Nitro groups are positioned differently on the benzene ring.

Uniqueness: Methyl 4-hydroxy-3,5-dinitrobenzoate is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Activité Biologique

Methyl 4-hydroxy-3,5-dinitrobenzoate (MDNB) is a compound of significant interest due to its diverse biological activities, particularly its antifungal and antimicrobial properties. This article delves into the various aspects of its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of this compound

Chemical Structure:

- Molecular Formula: CHNO

- CAS Number: 33927-05-8

- Molecular Weight: 218.14 g/mol

MDNB is characterized by the presence of both hydroxyl and nitro groups, which contribute to its unique chemical reactivity and biological activity.

Target Organisms

MDNB primarily exhibits antifungal activity against Candida albicans , a common yeast pathogen. The mechanism involves a multi-target antifungal action , disrupting essential cellular processes.

Biochemical Pathways

The compound interferes with ergosterol synthesis, a vital component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately inhibits fungal growth .

Antimicrobial Activity

MDNB has been tested against various microorganisms, revealing notable antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 64 µg/mL |

| Enterococcus faecalis | 64 µg/mL |

| Candida albicans | 128 µg/mL |

| Pseudomonas aeruginosa | 256 µg/mL |

The compound demonstrated particularly strong activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with MIC values as low as 64 µg/mL .

DNA Interaction Studies

Research indicates that MDNB can cleave DNA through hydrolytic and oxidative mechanisms without external agents. Studies using UV-Vis spectroscopy have shown that MDNB interacts with calf thymus DNA (CT-DNA) via electrostatic binding, suggesting potential applications in cancer therapy .

Antioxidant Activity

MDNB exhibits significant antioxidant properties, which were evaluated using the DPPH method. The results indicate that as the concentration of MDNB increases, so does its ability to scavenge free radicals:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

This antioxidant activity is comparable to standard antioxidants like butylated hydroxytoluene (BHT) .

Pharmacokinetics

The bioavailability of MDNB can be enhanced through formulations such as nanoemulsions. Research shows that nanoemulsion delivery systems improve the solubility and efficacy of MDNB against fungal strains, with droplet sizes averaging around 181.16 nm . This advancement in formulation allows for better penetration and sustained release in biological systems.

Case Studies

-

Antifungal Efficacy in Clinical Settings:

A study evaluated the effectiveness of MDNB against clinical isolates of Candida albicans. The results indicated that both free MDNB and its nanoemulsion form inhibited fungal growth effectively, supporting its potential use in treating fungal infections . -

DNA Cleavage Mechanism:

Another investigation focused on the DNA cleavage capabilities of MDNB. The study found that MDNB could cleave DNA under physiological conditions, which may have implications for developing novel therapeutic agents targeting DNA in cancer cells .

Propriétés

IUPAC Name |

methyl 4-hydroxy-3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O7/c1-17-8(12)4-2-5(9(13)14)7(11)6(3-4)10(15)16/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPJNFNJIODHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365182 | |

| Record name | methyl 4-hydroxy-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33927-05-8 | |

| Record name | methyl 4-hydroxy-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes methyl 4-hydroxy-3,5-dinitrobenzoate a potentially advantageous reagent for oligosaccharide synthesis?

A1: Traditional glycosylation methods often require harsh Lewis acid catalysts, which can lead to unwanted side reactions or complicate the synthesis of sensitive oligosaccharides. The research demonstrates that glycosides of this compound can act as glycosyl donors under neutral or mildly basic conditions, eliminating the need for Lewis acids. [] This could allow for milder reaction conditions and potentially improve the synthesis of complex oligosaccharides.

Q2: How does the stereochemistry of the glycosyl donor, this compound, influence the glycosylation reaction?

A2: The research indicates that the beta-anomer of the this compound glycosyl donor generally shows greater reactivity compared to the alpha-anomer. Furthermore, when reacting with the 3-OH group of a protected monosaccharide, the reaction selectively produced the alpha-linked disaccharide. [] This suggests that the stereochemistry of both the donor and acceptor plays a crucial role in determining the stereochemical outcome of the glycosylation reaction.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.